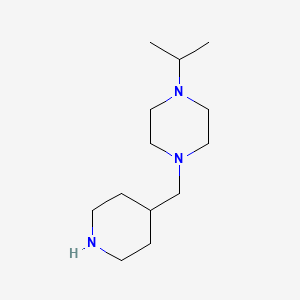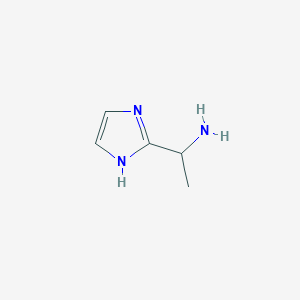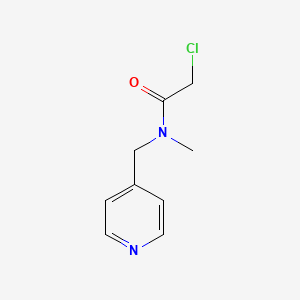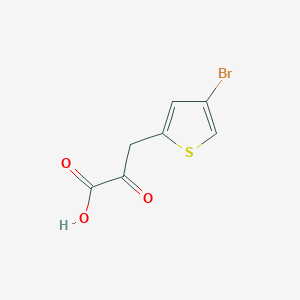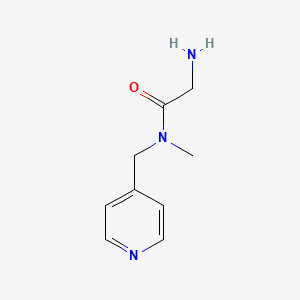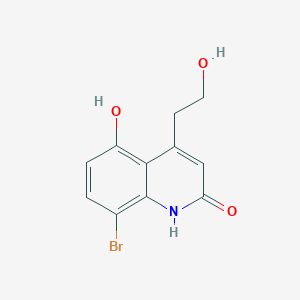![molecular formula C7H16N2O B3214925 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 115531-70-9](/img/structure/B3214925.png)
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Vue d'ensemble
Description
“[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an aminoethyl group and a methanol group attached to the pyrrolidine ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis route for “this compound” is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, an aminoethyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Amines, such as the aminoethyl group in “this compound”, can act as nucleophiles and react with various electrophiles . They can undergo reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . The specific chemical reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique
Photoinduced Addition in Synthesis : The photoinduced addition of methanol to certain dihydropyrrole compounds leads to the production of various pyrrolidine-2-ones. This process demonstrates the utility of methanol in facilitating photochemical reactions, specifically in the synthesis of complex organic structures (Drew et al., 1999).
Organocatalysis in Asymmetric Reactions : The modification of (S)-diphenyl(pyrrolidin-2-yl)methanol into various derivatives has been shown to be effective in catalyzing asymmetric Michael and Mannich reactions. This highlights the compound's role as a bifunctional organocatalyst, contributing significantly to the field of asymmetric synthesis (Reyes-Rangel et al., 2016).
Copolymerization Catalysis : Dimeric zinc complexes synthesized from (S)-diphenyl(pyrrolidin-2-yl)methanol have been used as catalysts in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This application demonstrates the compound's potential in polymer science, particularly in creating polymers with specific chiral properties (Nakano et al., 2003).
Multicomponent Domino Reactions : In the field of organic chemistry, the compound has been utilized in multicomponent domino reactions to synthesize complex organic structures, such as furan-2(5H)-one derivatives. This application showcases its versatility in facilitating complex organic reactions (Zhao et al., 2020).
Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol, a related compound, acts as a hydrogen donor in the reduction of nitro aromatic compounds. This application is significant in the field of green chemistry for the production of less harmful and more environmentally friendly products (Giomi et al., 2011).
Synthesis of Polysubstituted Pyrrolidines : The compound has been used as a catalyst in one-pot procedures for [3+2]-cycloaddition reactions, leading to the creation of polysubstituted pyrrolidines. This highlights its role in simplifying the synthesis process of complex organic molecules (Reboredo et al., 2013).
Synthesis of Pyridine Derivatives with Antimicrobial Activity : Pyridine derivatives synthesized using related compounds have shown antimicrobial activity, indicating potential applications in medicinal chemistry (Patel et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as (S)-2-Amino-N-ethyl-propanamide, is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including multiple receptors, due to their versatile scaffold . .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2602±230 °C and a density of 0959±006 g/cm3 .
Result of Action
It’s known that pyrrolidine derivatives can exhibit a variety of biological activities .
Action Environment
It’s known that the stereochemistry of pyrrolidine derivatives can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Propriétés
IUPAC Name |
[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



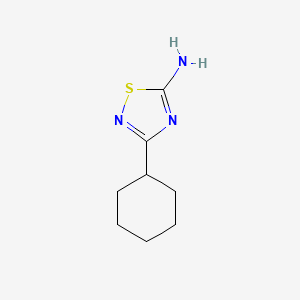
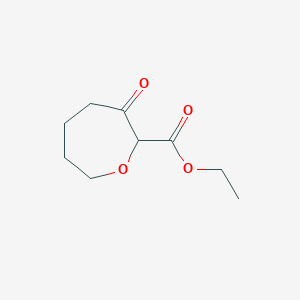
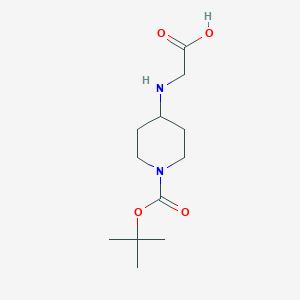

![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)
